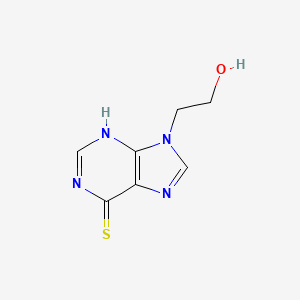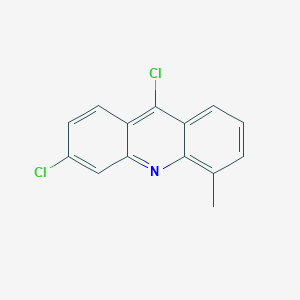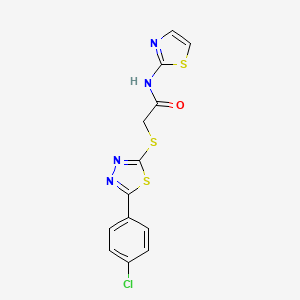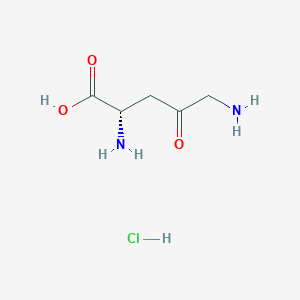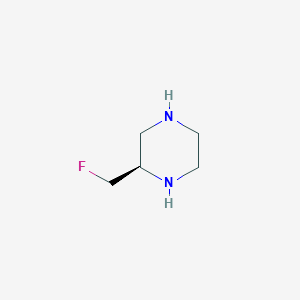
(R)-2-(Fluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Fluoromethyl)piperazine is a chiral compound belonging to the piperazine family, characterized by the presence of a fluoromethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)piperazine typically involves the introduction of a fluoromethyl group to the piperazine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction may require the use of a base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds, offering advantages in terms of reaction control and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Fluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-(Fluoromethyl)piperazine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ®-2-(Fluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with a methyl group on the nitrogen atom.
2-Methylpiperazine: A derivative with a methyl group on the carbon atom of the piperazine ring.
Uniqueness
®-2-(Fluoromethyl)piperazine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. This modification can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound in drug design and development .
Eigenschaften
Molekularformel |
C5H11FN2 |
|---|---|
Molekulargewicht |
118.15 g/mol |
IUPAC-Name |
(2R)-2-(fluoromethyl)piperazine |
InChI |
InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
ONUCCUGDWPXAJG-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)CF |
Kanonische SMILES |
C1CNC(CN1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


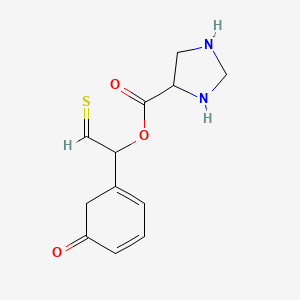
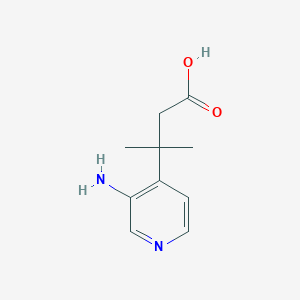

![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
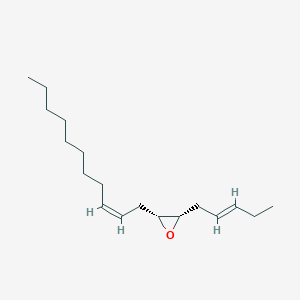
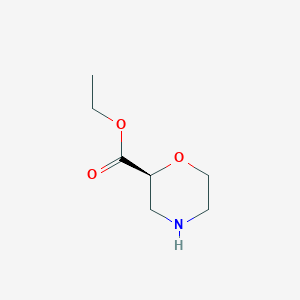
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
